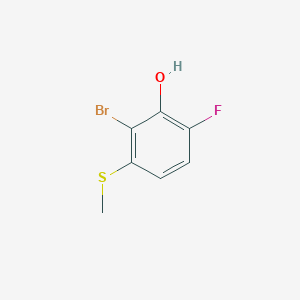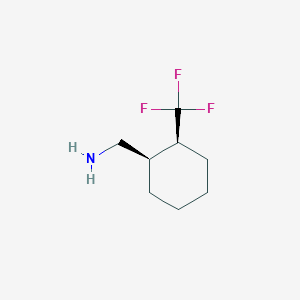
Azido-PEG2-TFP ester
概要
説明
Azido-PEG2-TFP ester is a functionalized compound that contains an azide group, a polyethylene glycol chain, and a tetrafluorophenyl ester group. This compound is widely used in click chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition reactions. The polyethylene glycol chain imparts water solubility and flexibility, while the tetrafluorophenyl ester group reacts with primary and secondary amines, making it a versatile tool in bioconjugation and material science applications .
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG2-TFP ester can be synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and tetrafluorophenyl ester groups. The general synthetic route involves:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting its hydroxyl groups into more reactive intermediates, such as tosylates or mesylates.
Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functionality.
Formation of Tetrafluorophenyl Ester: Finally, the azido-functionalized polyethylene glycol is reacted with tetrafluorophenyl chloroformate to form the tetrafluorophenyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
化学反応の分析
Types of Reactions
Azido-PEG2-TFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts to form triazoles.
Nucleophilic Substitution: The tetrafluorophenyl ester group reacts with primary and secondary amines to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Copper(I) bromide or copper(II) sulfate with sodium ascorbate are commonly used in click chemistry reactions.
Solvents: Reactions are typically carried out in solvents like dimethyl sulfoxide, acetonitrile, or water.
Reaction Conditions: Click chemistry reactions are usually performed at room temperature, while nucleophilic substitution reactions may require slightly elevated temperatures.
Major Products Formed
Triazoles: Formed from the reaction of the azide group with alkynes.
Amides: Formed from the reaction of the tetrafluorophenyl ester group with amines.
科学的研究の応用
Azido-PEG2-TFP ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer chemistry and material science.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of functionalized surfaces and nanomaterials.
作用機序
The mechanism of action of Azido-PEG2-TFP ester involves:
Azide Group: The azide group participates in click chemistry reactions, forming triazoles with alkynes.
Tetrafluorophenyl Ester Group: This group reacts with amines to form stable amide bonds, facilitating the conjugation of biomolecules and other functional groups.
類似化合物との比較
Similar Compounds
Azido-PEG2-NHS Ester: Contains an azide group and an N-hydroxysuccinimidyl ester group.
Azido-PEG2-PFP Ester: Contains an azide group and a pentafluorophenyl ester group.
Uniqueness
Hydrolytic Stability: Tetrafluorophenyl esters are more hydrolytically stable than N-hydroxysuccinimidyl esters.
Reactivity: Tetrafluorophenyl esters are more reactive towards amines compared to pentafluorophenyl esters, making Azido-PEG2-TFP ester a more efficient crosslinker.
特性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N3O4/c14-8-7-9(15)12(17)13(11(8)16)24-10(21)1-3-22-5-6-23-4-2-19-20-18/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGBDCYZQZRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCN=[N+]=[N-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139636 | |
| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807534-87-7 | |
| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B3247032.png)

![rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis](/img/structure/B3247044.png)
